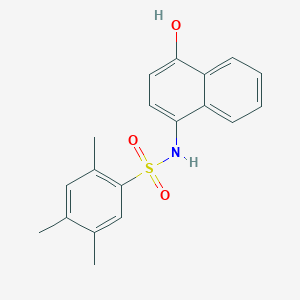
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, also known as TBNH, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. TBNH is a sulfonamide derivative that has shown promising results in the areas of cancer research, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of cell signaling pathways. Additionally, research on the synthesis and characterization of this compound analogs could lead to the discovery of new compounds with even greater potential for therapeutic applications.
Synthesemethoden
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized through a series of chemical reactions involving the starting materials, 4-hydroxy-1-naphthylamine and 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In cancer research, this compound has shown promising results as a potential anti-tumor agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Eigenschaften
Molekularformel |
C19H19NO3S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H19NO3S/c1-12-10-14(3)19(11-13(12)2)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11,20-21H,1-3H3 |
InChI-Schlüssel |
LSXVBXDJYQKTSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)

![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)



![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

